molecular formula C11H14O3 B1605838 2-Isopropoxy-2-phenylacetic acid CAS No. 5394-87-6

2-Isopropoxy-2-phenylacetic acid

Cat. No. B1605838
CAS RN: 5394-87-6
M. Wt: 194.23 g/mol
InChI Key: JWSLLZBWSRRXGC-UHFFFAOYSA-N
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Description

2-Isopropoxy-2-phenylacetic acid is an organic compound with the chemical formula C12H16O3. It is also known as ibuprofen lysine or ibuprofen arginine. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.

Scientific Research Applications

Medicine: Drug Design and Delivery

2-Isopropoxy-2-phenylacetic acid: is explored in medicinal chemistry for its potential in drug design and delivery systems. Its structural properties may be utilized in the synthesis of boronic esters, which are significant in the development of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Agriculture: Plant Biostimulation and Protection

In agriculture, 2-Isopropoxy-2-phenylacetic acid derivatives could serve as biostimulants to enhance plant growth and health. They may also contribute to the absorption of micronutrients from the soil, improving crop yields and providing resistance against pests and diseases .

Industrial Chemistry: Synthesis of Complex Molecules

Industrially, this compound can be a precursor in the synthesis of more complex molecules. Its reactivity and stability make it a candidate for creating intermediates used in various manufacturing processes, including polymers and other materials .

Environmental Science: Aromatic Compound Degradation

Environmental scientists might investigate 2-Isopropoxy-2-phenylacetic acid for its role in the degradation pathways of aromatic compounds. Understanding its behavior could lead to advancements in bioremediation techniques and environmental cleanup strategies .

Biochemistry: Enzyme Inhibition and Metabolic Studies

In biochemistry, the compound’s derivatives could be important for studying enzyme inhibition, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .

Material Science: Boron Reagents in Coupling Reactions

Material scientists may explore the use of 2-Isopropoxy-2-phenylacetic acid in the preparation of boron reagents for Suzuki–Miyaura coupling, a widely applied carbon–carbon bond-forming reaction in material synthesis .

properties

IUPAC Name

2-phenyl-2-propan-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSLLZBWSRRXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277094
Record name 2-ISOPROPOXY-2-PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-2-phenylacetic acid

CAS RN

5394-87-6
Record name NSC837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ISOPROPOXY-2-PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-(propan-2-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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